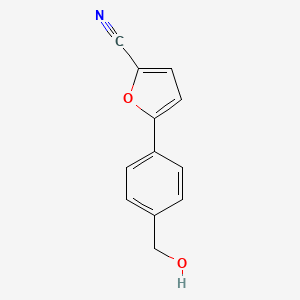![molecular formula C10H9BrN2O2 B15053362 7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15053362.png)
7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C10H9BrN2O2 and a molecular weight of 269.09 g/mol . This compound is characterized by the presence of a bromine atom at the 7th position, an ethoxy group at the 3rd position, and a pyrido[1,2-a]pyrimidin-4-one core structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxypyridine and 2-aminopyrimidine.
Bromination: The bromination of the pyridine ring is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The brominated intermediate undergoes cyclization with 2-aminopyrimidine to form the pyrido[1,2-a]pyrimidin-4-one core.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The core structure allows for further cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while reactions with amines can produce amino derivatives .
Aplicaciones Científicas De Investigación
7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including :
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-3-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure with a methoxy group instead of an ethoxy group.
7-Chloro-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the ethoxy group and the bromine atom, which confer specific chemical and biological properties. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for research .
Propiedades
Fórmula molecular |
C10H9BrN2O2 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
7-bromo-3-ethoxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-8-5-12-9-4-3-7(11)6-13(9)10(8)14/h3-6H,2H2,1H3 |
Clave InChI |
NTJLZWRBDUOOFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CN=C2C=CC(=CN2C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


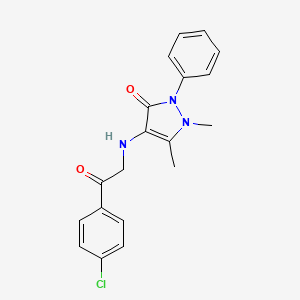
![5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053299.png)
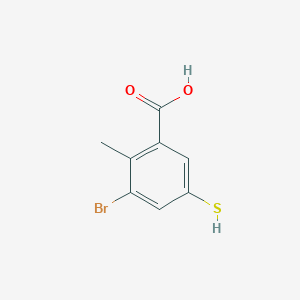
![2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)


![5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053333.png)
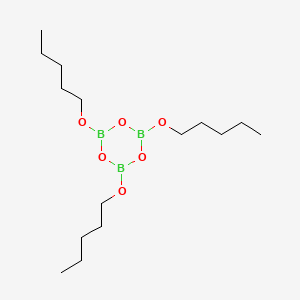
![9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol)](/img/structure/B15053352.png)
![4-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B15053358.png)
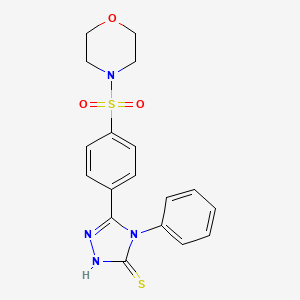
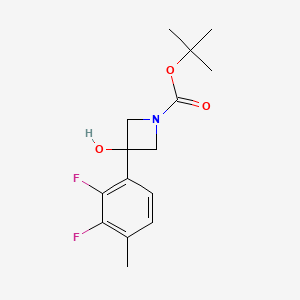
![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)
